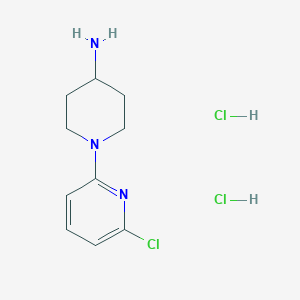
(R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3,3’-Dibromo-5,5’,6,6’,7,7’,8,8’-octahydro-2,2’-bis(methoxymethoxy)-1,1’-binaphthalene is a chiral organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes two naphthalene rings connected by a single bond, with multiple bromine and methoxymethoxy groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3’-Dibromo-5,5’,6,6’,7,7’,8,8’-octahydro-2,2’-bis(methoxymethoxy)-1,1’-binaphthalene typically involves several steps. One common method includes the bromination of a precursor binaphthalene compound, followed by the introduction of methoxymethoxy groups. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced techniques can help in scaling up the production while maintaining the purity and yield of the compound. The reaction conditions are optimized to ensure the efficient use of reagents and minimize waste.
化学反応の分析
Types of Reactions
®-3,3’-Dibromo-5,5’,6,6’,7,7’,8,8’-octahydro-2,2’-bis(methoxymethoxy)-1,1’-binaphthalene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.
Substitution: The bromine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce dehalogenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
科学的研究の応用
®-3,3’-Dibromo-5,5’,6,6’,7,7’,8,8’-octahydro-2,2’-bis(methoxymethoxy)-1,1’-binaphthalene has several applications in scientific research:
Chemistry: The compound is used in asymmetric synthesis as a chiral building block. Its unique structure allows for the creation of complex molecules with high enantiomeric purity.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and other biochemical processes.
Industry: The compound can be used in the production of advanced materials, including polymers and other specialty chemicals.
作用機序
The mechanism of action of ®-3,3’-Dibromo-5,5’,6,6’,7,7’,8,8’-octahydro-2,2’-bis(methoxymethoxy)-1,1’-binaphthalene involves its interaction with molecular targets through its chiral centers and functional groups. The compound can bind to specific enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
®-2,2’-Bis(methoxymethoxy)-1,1’-binaphthalene: A similar compound with fewer bromine atoms, used in similar applications but with different reactivity.
®-3,3’-Dibromo-1,1’-binaphthalene: Lacks the methoxymethoxy groups, leading to different chemical properties and applications.
Uniqueness
®-3,3’-Dibromo-5,5’,6,6’,7,7’,8,8’-octahydro-2,2’-bis(methoxymethoxy)-1,1’-binaphthalene stands out due to its combination of bromine and methoxymethoxy groups, which provide unique reactivity and potential for diverse applications. Its chiral nature further enhances its value in asymmetric synthesis and other specialized fields.
This detailed article provides a comprehensive overview of ®-3,3’-Dibromo-5,5’,6,6’,7,7’,8,8’-octahydro-2,2’-bis(methoxymethoxy)-1,1’-binaphthalene, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C24H28Br2O4 |
|---|---|
分子量 |
540.3 g/mol |
IUPAC名 |
7-bromo-5-[3-bromo-2-(methoxymethoxy)-5,6,7,8-tetrahydronaphthalen-1-yl]-6-(methoxymethoxy)-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C24H28Br2O4/c1-27-13-29-23-19(25)11-15-7-3-5-9-17(15)21(23)22-18-10-6-4-8-16(18)12-20(26)24(22)30-14-28-2/h11-12H,3-10,13-14H2,1-2H3 |
InChIキー |
YSRXCDZPURGIRX-UHFFFAOYSA-N |
正規SMILES |
COCOC1=C(C=C2CCCCC2=C1C3=C4CCCCC4=CC(=C3OCOC)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


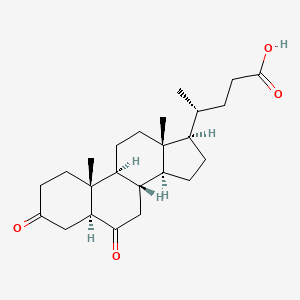
![2-[2-(2-Carboxycyclohexanecarbonyl)oxyethoxycarbonyl]cyclohexane-1-carboxylic acid](/img/structure/B14077783.png)
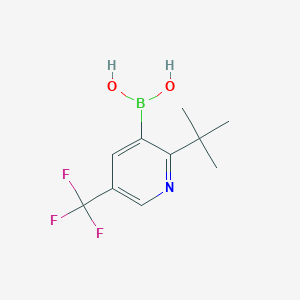
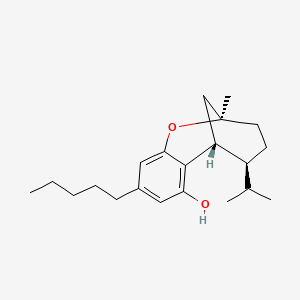
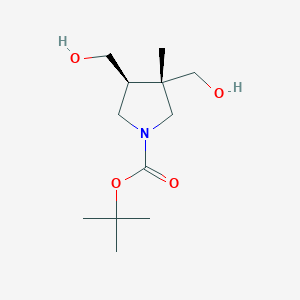

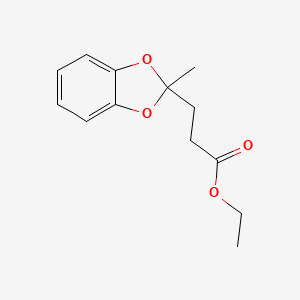
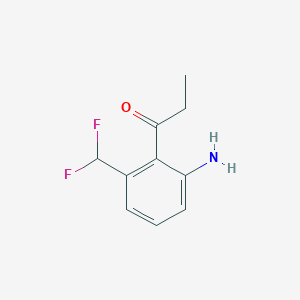
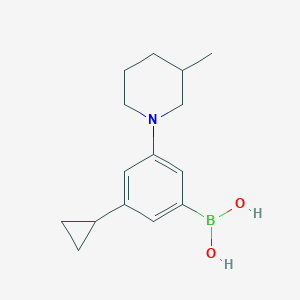
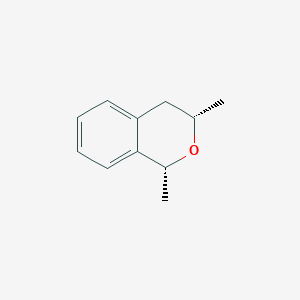
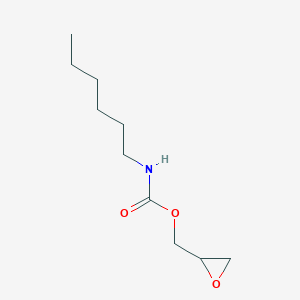
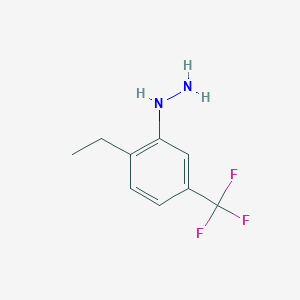
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanyl-L-alanine 1,1-dimethylethyl ester](/img/structure/B14077842.png)
